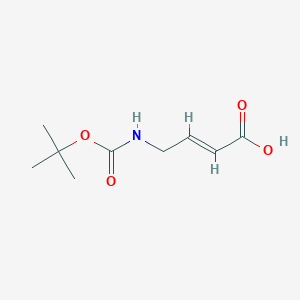

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQOCUSTNGBFJL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180913-22-8 | |

| Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Abstract

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a pivotal building block in medicinal chemistry and drug development. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its synthesis is of paramount importance for creating novel peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability across various reaction conditions while allowing for mild deprotection, making it ideal for multi-step synthetic campaigns.[1][] This guide provides an in-depth analysis of established synthetic pathways to this valuable intermediate, focusing on the chemical logic, procedural details, and comparative advantages of each route. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Unsaturated GABA Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its analogs are a cornerstone of pharmaceutical research, targeting conditions ranging from epilepsy to neuropathic pain.[5][6] Introducing an α,β-unsaturated bond into the GABA backbone, as seen in this compound, serves a critical purpose: it introduces conformational rigidity.[1][7] This structural constraint is a powerful tool for medicinal chemists to design molecules with enhanced selectivity and potency for specific biological targets by locking the molecule into a more defined bioactive conformation.[2][8]

The Boc protecting group is integral to the utility of this compound, preventing the nucleophilic amine from engaging in unwanted side reactions during subsequent synthetic steps, such as peptide couplings.[] This guide will explore two primary, field-proven pathways for the synthesis of the title compound, predominantly focusing on the thermodynamically favored (E)-isomer.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies two main strategies. The first involves starting with a chiral pool amino acid, such as aspartic acid, and modifying its existing framework. The second builds the molecule from smaller fragments using a carbon-carbon bond-forming reaction like the Horner-Wadsworth-Emmons olefination.

Caption: Synthetic scheme starting from L-Aspartic Acid.

Pathway 2: Horner-Wadsworth-Emmons (HWE) Approach

This pathway is a convergent and highly efficient method that constructs the carbon backbone and installs the double bond in a single, stereoselective step. [9]It relies on the reaction between a stabilized phosphonate carbanion and an aldehyde.

Rationale and Mechanism

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. [10]This approach offers significant advantages:

-

High (E)-Selectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene. [11]* Increased Nucleophilicity: The phosphonate carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, allowing it to react efficiently with a wider range of aldehydes, including those prone to enolization.

-

Easier Purification: The byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.

The synthesis begins with the preparation of two key fragments: N-Boc-2-aminoacetaldehyde (also known as Boc-glycinal) and a phosphonate ester like triethyl phosphonoacetate. The reaction proceeds via the deprotonation of the phosphonate, nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene. [10]

Experimental Protocol (Pathway 2)

Step 1: Preparation of N-Boc-2-aminoacetaldehyde This aldehyde is moisture-sensitive and often prepared immediately before use. A common precursor is N-Boc-serine methyl ester, which can be reduced and then oxidized. 1. To a solution of N-Boc-L-serinol (10 mmol) in dichloromethane (50 mL) at 0 °C, add Dess-Martin periodinane (11 mmol). 2. Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC). 3. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. 4. Separate the layers and extract the aqueous phase with dichloromethane. 5. Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate in vacuo at low temperature to yield the crude aldehyde, which is used immediately.

Step 2: Horner-Wadsworth-Emmons Reaction [7]1. To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 12 mmol) in dry tetrahydrofuran (THF, 40 mL) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (12 mmol) dropwise. 2. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the phosphonate carbanion. 3. Add a solution of crude N-Boc-2-aminoacetaldehyde (10 mmol) in dry THF (10 mL) dropwise to the ylide solution at 0 °C. 4. Allow the reaction to warm to room temperature and stir for 12-16 hours. 5. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. 6. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. 7. The resulting crude ethyl ester is purified by flash column chromatography.

Step 3: Saponification

-

Dissolve the purified ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate (8 mmol) in a 3:1 mixture of THF and water (40 mL).

-

Add lithium hydroxide monohydrate (16 mmol) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, partially remove the THF in vacuo.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the final product, this compound.

Caption: Convergent HWE synthesis pathway.

Comparison of Synthetic Pathways and Data Summary

Both pathways offer viable routes to the target compound, but they differ in their practical application. The choice of route often depends on the desired scale, stereochemical requirements, and available starting materials.

| Parameter | Pathway 1 (from Aspartic Acid) | Pathway 2 (HWE Approach) |

| Starting Materials | L-Aspartic Acid (Inexpensive, chiral) | N-Boc-Serinol, Triethyl phosphonoacetate |

| Number of Steps | Generally longer (4-6 steps) | Shorter, more convergent (3 steps) |

| Stereocontrol | Can preserve chirality from starting material. | Achiral unless a chiral phosphonate or base is used. HWE provides excellent E/Z control. [11] |

| Key Challenges | Selective reduction of one of two carboxylic acids. Potential for racemization. | Preparation and handling of the unstable Boc-amino-acetaldehyde. |

| Overall Yield | Typically moderate due to multiple steps. | Often higher due to convergence. |

| Scalability | Can be challenging due to multiple transformations and purifications. | Generally more amenable to scale-up. |

Conclusion

The synthesis of this compound is a well-established process crucial for the advancement of medicinal chemistry. The Horner-Wadsworth-Emmons pathway stands out for its efficiency, convergence, and excellent stereochemical control over the formation of the (E)-alkene, making it a preferred method in many research settings. [7]The route beginning from L-aspartic acid, while longer, offers an alternative strategy that leverages an inexpensive chiral pool starting material. The selection of the optimal synthetic route will ultimately be guided by the specific objectives of the research program, including scale, cost, and the required optical purity of the final compound.

References

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.

- CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents.

-

Allan, R. D. (1979). Synthesis of Analogues of GABA. II* 4-Alkyl-4-aminobnt-2-enoic Acids and a New Synthesis of Some Vinyl a-Amino Acids. Australian Journal of Chemistry, 32(11), 2507-2511. Available at: [Link]

- EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents.

-

Williams, R. M., & Looper, R. E. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-morpholin-2-one. Organic Syntheses, 89, 394-403. Available at: [Link]

-

A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. Available at: [Link]

-

Tellier, P. A., et al. (1987). Synthesis of Gamma Vinyl GABA. Journal of Labelled Compounds and Radiopharmaceuticals, 25(8), 865-868. Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses. Available at: [Link]

-

Stereoselective Synthesis of γ-Amino Acids | Request PDF - ResearchGate. Available at: [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

-

Seebach, D., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Helvetica Chimica Acta, 90(2), 325-359. Available at: [Link]

-

Mali, S. M., et al. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry, 9(19), 6566-6574. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

-

Analogs of γ-vinyl GABA. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]

-

Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]

-

Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing). Available at: [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. Available at: [Link]

-

(Z)-4-Amino-2-butenoic acid - Wikipedia. Available at: [Link]

-

Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination - CCS Chemistry. Available at: [Link]

-

Kwak, S. H., & Garris, S. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. StatPearls Publishing. Available at: [Link]

Sources

- 1. This compound | 180913-22-8 | Benchchem [benchchem.com]

- 2. connectsci.au [connectsci.au]

- 4. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors | MDPI [mdpi.com]

- 7. Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Technical Guide: Boc-Protected Unsaturated Amino Acid Derivatives

Strategies for Synthesis, Functionalization, and Peptidomimetic Design

Executive Summary

This guide details the chemistry, synthesis, and application of tert-butyloxycarbonyl (Boc)-protected unsaturated amino acids.[1] These derivatives—ranging from backbone-unsaturated dehydroamino acids to side-chain alkenyl/alkynyl variants—serve as critical pharmacophores in modern drug design. They enable the synthesis of "stapled" peptides, provide conformational constraints to lock bioactive geometries, and serve as handles for bio-orthogonal functionalization.[]

Structural Classification & Strategic Utility

Unsaturated amino acid derivatives fall into two distinct mechanistic classes. Understanding this distinction is vital for selecting the correct synthetic pathway.

A. -Dehydroamino Acids ( AAs)

-

Structure: The double bond exists between the

and -

Utility: These induce strong conformational constraints, typically forcing the peptide backbone into a planar conformation (

hybridization at -

Key Challenge: They are Michael acceptors and can be prone to nucleophilic attack during deprotection or cleavage if not handled correctly.

B. Side-Chain Unsaturated Amino Acids[3][4]

-

Structure: The unsaturation is distal to the backbone (e.g., Allylglycine, Propargylglycine, Olefin-bearing non-canonical acids).

-

Utility: These are the building blocks for Peptide Stapling (via Ring-Closing Metathesis) and Click Chemistry . They allow for macrocyclization without altering the electronic properties of the amide backbone.

Synthesis Strategies

The Horner-Wadsworth-Emmons (HWE) Route for AAs

The most robust method for generating Boc-protected

Mechanism Visualization

The following diagram illustrates the HWE pathway utilizing a Boc-protected phosphonate to generate the dehydroamino acid.

Figure 1: HWE Olefination strategy for the stereoselective synthesis of Boc-protected dehydroamino acids.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Allylglycine Methyl Ester

Target: Side-chain unsaturation for stapling applications. Method: Zinc-Mediated Palladium-Catalyzed Cross-Coupling (Negishi Coupling).

This protocol avoids the racemization often seen in direct alkylation of glycine enolates.

Reagents:

-

(Boc-L-Alanine methyl ester derived) Zinc Reagent

-

Vinyl bromide (1.0 M in THF)

- (Catalyst)

- (Ligand)

-

DMF/THF (Solvent)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

(0.025 equiv) and -

Coupling: Cool the mixture to 0°C. Add vinyl bromide (1.5 equiv).

-

Zinc Addition: Via cannula, transfer the pre-formed Boc-iodoalanine-derived organozinc reagent (in THF) dropwise to the catalyst mixture over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).[3]

-

Quench: Quench with saturated aqueous

. Extract 3x with -

Purification: Dry organic layers over

, concentrate, and purify via flash chromatography (Silica gel).

Yield Expectation: 75-85%.

Stereochemical Integrity:

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Target: Macrocyclization ("Stapling") of a Boc-protected peptide. Context: This protocol is designed for solid-phase peptide synthesis (SPPS). Note that while Fmoc is common, Boc-SPPS is preferred for "difficult" sequences prone to aggregation, as the TFA cleavage removes the resin and side-chain protection simultaneously.

Reagents:

-

Resin-bound peptide (containing two allyl-glycine or alkenyl residues at

or -

Grubbs Catalyst (1st Gen): Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride.

-

Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Methodology:

-

Preparation: Swell the peptide-resin in degassed DCE for 20 minutes.

-

Catalyst Solution: Dissolve Grubbs Catalyst (20 mol% relative to peptide loading) in degassed DCE. Note: The solution should be purple.

-

Reaction: Add the catalyst solution to the resin.[4][5] Agitate gently (rocking, not stirring) at room temperature for 2 hours under an inert atmosphere (

or Ar).-

Critical: Do not use a magnetic stir bar, as it grinds the resin.

-

-

Refresh: Drain the solvent. Repeat step 2 and 3 with fresh catalyst for another 2 hours to ensure high conversion.

-

Washing: Drain and wash the resin with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium byproducts.

-

Cleavage: Proceed with standard HF (if Boc-SPPS) or TFA (if Fmoc-SPPS) cleavage protocols.

Data Summary: RCM Efficiency

| Parameter | Condition | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | Higher boiling point than DCM; promotes active catalyst species. |

| Concentration | 10 mM | High dilution favors intramolecular cyclization over intermolecular dimerization. |

| Catalyst Load | 20 mol% x 2 | Metathesis on solid support is slower than in solution; double coupling ensures completion. |

Applications in Drug Design[2][8][9][10]

Peptide Stapling

The primary application of Boc-protected alkenyl amino acids is the synthesis of "stapled peptides." By incorporating these residues at positions

Mechanism of Action:

-

Entropy Reduction: The macrocycle reduces the entropic cost of binding to a target.

-

Protease Shielding: The hydrocarbon staple sterically hinders proteases, significantly increasing plasma half-life.

-

Cell Permeability: The staple buries polar amide bonds and increases lipophilicity, often enabling intracellular access.

Figure 2: Workflow for converting linear Boc-peptides into stapled helices via RCM.

Critical Handling & Stability

When working with Boc-protected unsaturated derivatives, specific stability profiles must be observed to prevent side reactions.

-

Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl/Dioxane).[6]

-

Risk: Premature deprotection during silica gel chromatography if the silica is acidic.

-

Mitigation: Add 1% Triethylamine to the eluent during purification of Boc-intermediates.

-

-

Hydrogenation Compatibility:

-

Issue: Catalytic hydrogenation (

, Pd/C) used to remove Cbz or Bzl groups will reduce the alkene/alkyne side chain. -

Solution: Use orthogonal protection (e.g., Fmoc) if hydrogenation is required elsewhere, or perform hydrogenation after the RCM step if a saturated staple is desired.

-

-

Base Stability: Boc is stable to base. This allows for the use of strong bases (LiHMDS, NaH) required for alkylation reactions to install the unsaturated side chain without affecting the N-terminal protection.

References

-

Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.[7][8] Organic Syntheses, 92, 1-12. Link

-

Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996).[5] Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides.[4] Journal of the American Chemical Society, 118(40), 9606–9614. Link

-

Ferreira, P. M. T., Monteiro, L. S., & Pereira, G. (2019). Synthesis of α,β-Dehydroamino Acids. Amino Acids, 51, 1-25. Link

-

Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Link

-

Biotage Application Note. (2023). Optimized Ring-Closing Metathesis for Stapled Peptides. Biotage Technical Resources. Link

Sources

An In-Depth Technical Guide to the Safe Handling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

Section 1: Introduction & Compound Profile

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a specialized chemical intermediate of significant value to researchers in organic synthesis and pharmaceutical development.[1] Structurally, it is an amino acid derivative featuring two key functional components:

-

A tert-butoxycarbonyl (Boc) Protecting Group: This acid-labile group is a cornerstone of modern peptide synthesis. It effectively masks the primary amine, preventing unwanted side reactions during synthetic sequences, yet can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][3][4][5]

-

An Unsaturated Carboxylic Acid Backbone: The but-2-enoic acid moiety introduces conformational rigidity, a feature exploited by medicinal chemists to design peptides and peptidomimetics with constrained structures for studying structure-activity relationships (SAR).[1]

Given its dual functionality, understanding the specific handling and safety requirements of this compound is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of its hazard profile, necessary precautions, and emergency procedures.

Section 2: Hazard Identification and Risk Assessment

While a universally harmonized GHS classification for this compound is not consistently reported across all suppliers, a risk assessment based on its constituent functional groups and data from analogous structures is critical. The primary potential hazards stem from the carboxylic acid functionality and the potential for the compound to be a fine powder or dust.

Many safety data sheets for structurally similar Boc-protected amino acids and unsaturated carboxylic acids indicate a potential for irritation.[6][7][8][9] For instance, aggregated GHS data for the saturated analogue, 4-(((tert-butoxy)carbonyl)amino)butanoic acid, shows that while a majority of notifications do not classify it as hazardous, a notable percentage report it as causing skin irritation, serious eye irritation, and respiratory irritation.[10] Therefore, it is prudent to handle this compound with the assumption that it poses these risks.

Table 1: Potential Hazard Profile based on Analogous Compounds

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[6][10][11][12] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[6][10][11][12] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[10][11][12] |

Chemical Reactivity and Stability

The compound is generally stable under recommended storage conditions.[6][13] The most significant reactivity concern is the acid-lability of the Boc group.[][3] Contact with strong acids will cleave the protecting group, generating tert-butyl cations, which can lead to isobutylene gas evolution and potentially alkylate other nucleophilic species present.[3][4] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][15] Hazardous decomposition products upon combustion include oxides of carbon and nitrogen.[16][17]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential.

Hierarchy of Controls

The most effective safety strategies involve designing out hazards. For handling this compound, the hierarchy of controls should be applied as follows:

Caption: Required sequence for donning and doffing PPE.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. [13][18]* Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber). [6]Gloves must be inspected before use and disposed of properly after handling. * Respiratory Protection: If engineering controls are insufficient or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [18]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to established protocols minimizes the risk of exposure and contamination.

Weighing and Transferring the Solid

-

Preparation: Ensure the chemical fume hood is operational. Place a disposable weigh boat or paper on the analytical balance.

-

Aliquotting: Carefully transfer the required amount of the solid compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust clouds. [16]3. Closure: Immediately and tightly reseal the main stock container. [6][13]4. Transfer: Gently transfer the weighed solid into the reaction vessel within the fume hood.

-

Decontamination: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat in the designated solid chemical waste container.

-

Hygiene: After handling, always wash hands thoroughly with soap and water. [6][19]Do not eat, drink, or smoke in the laboratory area. [14][19]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Table 2: Recommended Storage Conditions

| Parameter | Condition | Rationale & References |

|---|---|---|

| Temperature | Store refrigerated in a cool area. | To ensure chemical stability and prevent degradation. [6][13] |

| Atmosphere | Dry, inert atmosphere (e.g., under nitrogen or argon) is preferable for long-term storage. | To protect from moisture. [6][14][17] |

| Container | Keep container tightly closed and upright. | To prevent leakage and contamination. [6][13][14] |

| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent unintended reactions, including cleavage of the Boc group by acids. [14][15]|

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11][13]* Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. [6][19][20]* Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should provide oxygen. Seek medical attention. [11][14][19]* Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [11][13][21]

Spill Response Protocol

For a small spill of solid material:

Caption: Step-by-step procedure for a small chemical spill.

-

Isolate: Restrict access to the spill area.

-

PPE: Wear appropriate PPE, including respiratory protection if dust is present. [16]3. Cleanup: Carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid actions that generate dust. [16]4. Ventilation: Ensure the area is well-ventilated.

-

Decontamination: Clean the spill area with soap and water.

-

Waste: Dispose of the waste according to institutional and local regulations. Do not allow the product to enter drains. [13][16][17]

Section 7: Waste Disposal

All chemical waste, including contaminated materials and empty containers, must be disposed of in accordance with all applicable federal, state, and local environmental regulations. [14][19]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures.

Section 8: Conclusion

This compound is a valuable synthetic building block that can be handled safely by adhering to standard laboratory safety protocols. The primary risks are associated with potential skin, eye, and respiratory irritation. A thorough understanding of its reactivity, particularly the acid-lability of the Boc group, is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the established procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

- Combi-Blocks. (2023, January 2). Safety Data Sheet.

- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.

- European Composites Industry Association. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins.

- Benchchem. (n.d.). This compound.

- PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.

- Betco. (n.d.). SAFETY DATA SHEET.

- PlasticsEurope. (n.d.). Safe handling of unsaturated polyester resins.

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.

- MedChemExpress. (2025, December 22). 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid-SDS.

- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).

- AAPPTec, LLC. (n.d.). Safety Data Sheet.

- ChemicalBook. (2025, August 8). (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoic acid.

- Enamine. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ABX - advanced biochemical compounds. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.

- Sigma-Aldrich. (n.d.). BOC-ON.

- ZhongTritium. (n.d.). Toxicity of common raw materials for unsaturated polyester resin.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.

- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.

- Lab Pro Inc. (n.d.). 2-[2-[(tert-Butoxycarbonyl)amino]ethoxy]ethanol, 5G.

- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.

- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-4-aminobutyric Acid.

- TCI AMERICA. (n.d.). (S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid.

Sources

- 1. This compound | 180913-22-8 | Benchchem [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. upresins.org [upresins.org]

- 8. legacy.plasticseurope.org [legacy.plasticseurope.org]

- 9. Toxicity of common raw materials for unsaturated polyester resin - ZhongTritium | Leading Resin Manufacturer and Exporter | Durable, Corrosion-Resistant Resins for Global Industries [tritiumupr.com]

- 10. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. peptide.com [peptide.com]

- 17. crude.abx.de [crude.abx.de]

- 18. fishersci.com [fishersci.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sds.betco.com [sds.betco.com]

Methodological & Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) with Unsaturated Amino Acids

Executive Summary & Strategic Rationale

The incorporation of unsaturated amino acids—specifically

The Failure Mode: Standard protocols fail primarily due to nucleophilic conjugate addition (Michael addition) . The secondary amine used for Fmoc removal (typically 20% Piperidine) acts as a nucleophile, attacking the electrophilic

The Solution: This protocol details a modified Fmoc chemistry utilizing non-nucleophilic bases (DBU) for deprotection and chemically distinct coupling environments (Collidine/HATU) to preserve unsaturation integrity.

Critical Mechanistic Insight

Before beginning synthesis, researchers must distinguish between the two classes of unsaturation, as they dictate the protocol severity:

| Unsaturation Type | Example Residues | Primary Risk | Protocol Modification |

| Type A: Backbone Conjugated | Dehydroalanine ( | High: Michael Addition by Piperidine. | MANDATORY: DBU-based deprotection. |

| Type B: Side-Chain Isolated | Allylglycine, Pentenylglycine (RCM precursors) | Low: Generally stable to Piperidine. | Standard: Standard Fmoc, but avoid Grubbs catalyst poisoning (no sulfur). |

Visualization: The Michael Addition Trap

The following diagram illustrates the chemical pathway leading to sequence failure when standard protocols are applied to Type A residues.

Figure 1: Mechanism of failure during standard Fmoc deprotection of

Detailed Experimental Protocol

Phase 1: Resin & Linker Selection

Objective: Minimize acid exposure during cleavage to prevent hydration of the double bond.

-

Recommended: Rink Amide ChemMatrix or Sieber Amide resin.

-

Why: ChemMatrix offers superior swelling for hydrophobic unsaturated peptides. Sieber amide allows cleavage at 1% TFA, protecting acid-sensitive alkenes.

-

-

Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to prevent aggregation, as unsaturated residues often induce

-turn secondary structures on-resin.

Phase 2: The Modified Coupling Cycle

Applies to the attachment of the unsaturated amino acid and subsequent residues.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: 2,4,6-Collidine (TMP).

-

Scientific Integrity: DIPEA is avoided here. Collidine is a weaker, more sterically hindered base, significantly reducing the risk of base-catalyzed

-proton abstraction (racemization) or isomerization of the double bond.

-

Step-by-Step Coupling:

-

Dissolve Amino Acid (3.0 eq) and HATU (2.9 eq) in dry DMF.

-

Add Collidine (6.0 eq) immediately prior to addition to the resin.

-

Reaction Time: 45–60 minutes.

-

Note:

AAs are sterically demanding. Double coupling is often required.[1]

-

-

Wash: DMF (3x), DCM (3x), DMF (3x).

Phase 3: The "Safe" Deprotection Strategy (Crucial Step)

This step replaces standard 20% Piperidine.

Reagent Preparation:

-

Solution A: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (v/v).

-

Solution B: 1% HOBt in DMF (additive to suppress aspartimide formation, which DBU promotes).

Protocol:

-

Drain the reaction vessel.

-

Add Solution A (approx. 10 mL/g resin).

-

Agitate for 3 x 3 minutes (Short bursts are safer than one long exposure).

-

Immediate Wash: Extensive washing with DMF (5x) is critical to remove residual DBU, which is difficult to wash out compared to piperidine.

Self-Validating Checkpoint: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after deprotection.

-

Observation: If deprotecting a

AA, the amine is an enamine. These react slowly with ninhydrin. A micro-cleavage and HPLC/MS check is the only truly reliable validation method here.

Phase 4: Cleavage & Isolation

Cocktail: High-Silane Cocktail (TFA/TIS/H2O – 95:2.5:2.5).

-

Avoid: Ethanedithiol (EDT) or Thioanisole if possible. Thiols can add to the double bond under certain conditions or if the TFA concentration drops during evaporation.

-

Duration: 2 hours at room temperature.

-

Precipitation: Cold Diethyl Ether.

Workflow Visualization

The following flowchart dictates the decision logic for handling different types of unsaturated residues within a sequence.

Figure 2: Decision matrix for SPPS cycles involving unsaturated amino acids.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Mass +85 Da (approx) | Piperidine Adduct | Switch from Piperidine to 2% DBU . Ensure flow washes are efficient. |

| Mass +18 Da | Hydration of Alkene | Cleavage cocktail was too old (wet) or cleavage time too long. Use fresh anhydrous TFA. |

| Incomplete Coupling | Steric Hindrance of | Switch to Acid Fluorides or extend coupling time with HATU. Double couple. |

| Aspartimide Formation | DBU Side Reaction | Add 0.1M HOBt to the DBU deprotection solution. |

| Isomerization ( | Base Catalysis | Replace DIPEA with Collidine or 2,6-Lutidine during coupling. |

References

-

Wojcik, F., & Seitz, O. (2021). Facile Synthesis of Dehydroalanine-Containing Peptides via a Tolerant One-Pot Elimination of Selenocysteine.Journal of Organic Chemistry . [Link]

-

Li, X., et al. (2010). Synthesis of Dehydroamino Acid-Containing Peptides by Solid-Phase Methods.Current Organic Synthesis . [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols . [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.Chemical Reviews . (Reference for DBU/Piperidine kinetics). [Link]

Sources

Application Note: Incorporation of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid into Peptidomimetics

[1]

Abstract & Introduction

This guide details the protocols for incorporating 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-GABA-alkene; CAS: 89711-09-1) into peptide backbones. This vinylogous amino acid is a critical building block in the design of peptidomimetics and targeted covalent inhibitors (TCIs) .

Unlike standard

-

Conformational Rigidity: The double bond restricts bond rotation, forcing the peptide backbone into specific secondary structures (e.g.,

-turn mimetics or extended sheets), useful for disrupting protein-protein interactions (PPIs). -

Electrophilic Reactivity: The conjugated system serves as a Michael acceptor, enabling the design of "warheads" that covalently target nucleophilic residues (specifically Cysteine) in active sites of proteases or kinases.

This document provides optimized protocols for both Solution Phase and Solid Phase Peptide Synthesis (SPPS) , addressing the unique challenges posed by the lower reactivity of the conjugated carboxylic acid and the stability of the Michael acceptor system.

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| Chemical Name | (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid |

| Structure | Boc-NH-CH₂-CH=CH-COOH |

| Molecular Weight | 201.22 g/mol |

| Reactivity Class | Vinylogous Amino Acid / Michael Acceptor |

| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |

| Storage | -20°C, Desiccated (Hygroscopic) |

| Stability | Stable to weak bases; Sensitive to strong nucleophiles (thiols, free amines) in solution over prolonged periods.[1] |

Critical Handling Note: Due to the conjugated nature of the carboxylic acid, the electrophilicity of the carbonyl carbon is reduced compared to saturated amino acids, making activation more difficult. Conversely, the

Experimental Protocols

Protocol A: Solution Phase Coupling (Segment Condensation)

Recommended for incorporating the unit into short peptidomimetic fragments or when SPPS yields are low.

Rationale: The conjugated acid reacts sluggishly. Standard EDC/HOBt couplings often fail or proceed slowly. We utilize HATU for rapid activation or the Mixed Anhydride method for scale-up.

Materials:

-

Boc-4-aminobut-2-enoic acid (1.0 equiv)

-

Amine component (C-protected amino acid/peptide) (1.0 equiv)

-

HATU (1.1 equiv)

-

HOAt (1.1 equiv) - Optional, boosts rate

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: Dissolve Boc-4-aminobut-2-enoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (1.0 eq) and stir at 0°C for 10 minutes. Note: The solution may turn yellow; this is the active ester forming.

-

Coupling: Add the amine component (1.0 eq) and the remaining DIPEA (2.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

-

QC Check: Monitor by TLC or LC-MS. The conjugated alkene has a distinct UV signature (approx. 210–220 nm shift) compared to standard peptides.

-

-

Work-up: Dilute with EtOAc, wash with 5% citric acid (removes HOAt/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Recommended for library synthesis. Note: This building block is Boc-protected.[2] It is most compatible with Boc-SPPS or as the N-terminal cap in Fmoc-SPPS.

Challenge: If used in the middle of an Fmoc-sequence, the Boc group must be removed with TFA, which is incompatible with standard Fmoc resins (Wang, Rink Amide) unless they are intended for cleavage. Strategy: We describe the protocol for using this as an N-terminal Warhead in Fmoc-SPPS (leaving the Boc on, or removing it during global cleavage).

Materials:

-

Resin-bound peptide (Fmoc-deprotected, free N-terminus)

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

-

Solvent: DMF.

Step-by-Step Procedure:

-

Swelling: Swell the resin in DMF for 30 minutes.

-

Cocktail Preparation:

-

Dissolve Boc-4-aminobut-2-enoic acid (3.0 equiv relative to resin loading).

-

Add HATU (2.9 equiv).

-

Add DIPEA (6.0 equiv).

-

Pre-activation: Let stand for 2–5 minutes (crucial for conjugated acids).

-

-

Coupling: Add the cocktail to the resin. Shake/Agitate for 2 hours at Room Temperature.

-

Optimization: Double coupling (repeat step 2-3) is highly recommended due to slower kinetics.

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).

-

Kaiser Test: Perform a Kaiser test. If blue (positive), repeat coupling. If colorless (negative), proceed.

-

Cleavage (Global): Treat resin with TFA/TIS/H₂O (95:2.5:2.5).

-

Result: The Boc group is removed, yielding the free amine H₂N-CH₂-CH=CH-CO-Peptide .

-

Note: If the Boc group is required in the final product, use a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl) and cleave with 1% TFA in DCM, or use a non-acid cleavage linker.

-

Mechanism of Action: Covalent Inhibition[6][7]

When incorporated as a warhead, the vinylogous amino acid acts via a Michael Addition mechanism. The diagram below illustrates the targeting of a Cysteine residue in a protein active site.

Caption: Kinetic mechanism of Targeted Covalent Inhibitors (TCIs). The vinylogous amino acid warhead aligns within the active site, facilitating nucleophilic attack by the catalytic cysteine, resulting in irreversible inactivation.

Workflow: Synthesis & Validation

The following workflow outlines the critical path from building block to validated peptidomimetic.

Caption: Step-by-step synthetic workflow. Note the emphasis on extended coupling times and rigorous QC due to the reduced reactivity of the unsaturated carboxylic acid.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Conjugated acid is a poor electrophile. | Use HATU or COMU . Increase temperature to 40°C (caution: check stability). Double couple. |

| Michael Adducts (Impurities) | Presence of free thiols or excess amines during synthesis. | Ensure all reagents are free of thiols. Avoid using piperidine after the unit is installed if possible (use DBU for Fmoc removal if necessary, though short piperidine exposure is usually tolerated). |

| Missing Product Mass | Incomplete TFA cleavage or precipitation issues. | The vinylogous backbone is hydrophobic. Dissolve crude peptide in DMSO/Water before HPLC. |

| Shift in UV Spectrum | Loss of double bond. | If the characteristic UV shoulder (210-230nm) is lost, the double bond may have been reduced or reacted. Check for inadvertent hydrogenation or nucleophilic attack. |

References

-

Vinylogous Amino Acids in Peptidomimetics

-

Gennari, C., & Piarulli, U. (1998). Vinylogous Peptides. Chemical Reviews.

-

-

Covalent Inhibition Mechanisms

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.

-

-

Solid Phase Peptide Synthesis (SPPS)

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

-

Synthesis of 4-Aminobut-2-enoic Acid Derivatives

-

Wipf, P., et al. (2005). Synthesis of Vinylogous Amino Acids. Organic Letters. (General methodology reference).

-

Disclaimer: This protocol is intended for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific safety information regarding the reagents used.

Application Note: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Drug Design

This Application Note and Protocol Guide details the use of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as Boc-vinylogous glycine or Boc-4-aminocrotonic acid ) in medicinal chemistry.

Introduction & Chemical Profile

This compound represents a critical "hybrid" building block in modern medicinal chemistry. Structurally, it is a

-

Conformational Constraint: As a vinylogous amino acid , it extends the peptide backbone by two carbons (

to -

Electrophilic Warhead: The

-unsaturated carbonyl system acts as a Michael acceptor . When coupled to an amine, the resulting crotonamide is a "tunable" covalent warhead capable of targeting non-catalytic cysteine residues in kinases and proteases.

Chemical Specifications

| Property | Specification |

| IUPAC Name | (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid |

| Common Names | Boc-vinylogous glycine; Boc-4-aminocrotonic acid |

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| Reactive Moiety | |

| Protecting Group | Boc (Acid labile; removed by TFA/HCl) |

| Stereochemistry | Typically supplied as the (E)-isomer (Trans); (Z)-isomer is known as a GABA analog.[1][2][3] |

Core Applications

A. Peptidomimetics & Foldamers

Replacing a natural

-

Induces Secondary Structure: The (E)-alkene favors extended conformations (

-sheet mimetics), while the (Z)-isomer can induce turns. -

Increases Metabolic Stability: The non-natural backbone is unrecognized by standard proteases, prolonging plasma half-life.

B. Targeted Covalent Inhibitors (TCIs)

This compound is a precursor to crotonamide warheads . Unlike highly reactive acrylamides, crotonamides are often less electrophilic, offering "tunable" reactivity that reduces off-target toxicity. They selectively react with nucleophilic cysteines in the target protein's binding pocket.

C. GABA Analogs (Neurochemistry)

The free amine form (after Boc removal) is a conformationally restricted analog of

-

(E)-Isomer (TACA): Agonist at GABA-A and GABA-C receptors.

-

(Z)-Isomer (CACA): Selective partial agonist for GABA-C receptors.

Experimental Protocols

Protocol 1: Synthesis of Crotonamide Covalent Warheads

Objective: To couple this compound to a scaffold amine (

Reagents:

-

Scaffold Amine (

) -

Coupling Agent: HATU or EDC/HOBt (HATU is preferred for faster reaction to minimize isomerization)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at

for 5 minutes. -

Coupling: Add HATU (1.1 equiv). Stir for 10 minutes at

to form the activated ester. Note: Keep temperature low to prevent alkene isomerization. -

Amine Addition: Add the Scaffold Amine (

, 1.0 equiv). -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the formation of the Boc-protected crotonamide.

-

Workup: Dilute with EtOAc, wash with 1N HCl (cold), saturated

, and brine. Dry over -

Deprotection (Warhead Activation): Dissolve the intermediate in DCM/TFA (2:1). Stir for 30 minutes at RT. Evaporate volatiles to yield the final Amino-Crotonamide Warhead (as a TFA salt).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To insert the vinylogous glycine unit into a peptide chain.

Critical Note: The vinylogous acid is less reactive than standard amino acids due to conjugation. Double coupling is recommended.

-

Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 min.

-

Deprotection: Remove Fmoc from the previous amino acid (if applicable) using 20% Piperidine/DMF. Note: If using Boc-chemistry, remove Boc with neat TFA.

-

Coupling Cocktail:

-

Boc-Vinylogous Glycine (3.0 equiv)

-

PyBOP (3.0 equiv) or DIC/Oxyma

-

DIPEA (6.0 equiv) in DMF.

-

-

Execution: Add cocktail to resin. Shake for 2 hours at RT.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), repeat the coupling step.

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Mechanism of Action: Covalent Inhibition

The following diagram illustrates the mechanism by which a drug derived from this building block covalently inhibits a target enzyme (e.g., a kinase with a Cysteine in the ATP pocket).

Caption: Mechanism of Targeted Covalent Inhibition via Michael Addition. The crotonamide warhead (derived from the title compound) undergoes nucleophilic attack by a specific cysteine residue, forming a permanent covalent bond.

Troubleshooting & Handling

-

Isomerization: The (E)-alkene is thermodynamically stable, but exposure to strong bases or high heat during coupling can lead to (E/Z) isomerization. Always use the mildest base possible (e.g., DIPEA or Collidine) and avoid prolonged heating.

-

Solubility: The compound is hydrophobic due to the Boc group. Ensure complete dissolution in DMF before adding coupling agents.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The alkene is susceptible to oxidation over long periods.

References

-

Gennari, C., et al. "Vinylogous Peptides: Synthesis and Conformational Studies." Journal of Organic Chemistry, 2002.

-

Johnston, G. A. R. "Medicinal Chemistry and Molecular Pharmacology of GABA-C Receptors." Current Topics in Medicinal Chemistry, 2002.

-

Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011.

-

Sutcliffe, M. J., et al. "Synthesis of Boc-4-aminocrotonic acid derivatives for peptidomimetic applications." Tetrahedron Letters, 2000.

Sources

- 1. (2E)-4-(((tert-butoxy)carbonyl)(methyl)amino)but-2-enoic acid | C10H17NO4 | CID 58758694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2E)-4-(((tert-butoxy)carbonyl)(methyl)amino)but-2-enoic acid | C10H17NO4 | CID 58758694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Igidov | Chimica Techno Acta [chimicatechnoacta.ru]

Application Note: High-Efficiency Coupling of Sterically Hindered Dehydroamino Acids (Boc-ΔAbu-OH)

Executive Summary & Mechanistic Challenge

The incorporation of

Furthermore, the conjugation of the double bond with the carbonyl group creates a vinylogous amide system. This delocalization lowers the electrophilicity of the carbonyl carbon, making it resistant to standard activation methods (e.g., DIC/HOBt).

Key Advantage of Boc-Protection: Unlike amide-capped dehydroamino acids (e.g., Acetyl-ΔAbu), the carbamate (Boc) protecting group significantly suppresses azlactone formation —a common side reaction that terminates chain elongation. This protocol leverages that stability to employ high-energy activation strategies (Acid Fluorides) without causing rapid cyclization.

Mechanistic Visualization: The Coupling Barrier

The following diagram illustrates the kinetic barriers preventing standard coupling and the optimized pathway using Acid Fluorides.

Caption: Figure 1. Comparative mechanistic pathways. Standard esters face significant steric/electronic barriers, increasing the risk of Michael addition side reactions. The Acid Fluoride pathway (green) utilizes a smaller, more reactive leaving group to bypass these barriers.

Reagent Selection Matrix

For hindered dehydroamino acids, standard carbodiimides are insufficient. The choice lies between high-activity uronium salts and acid fluorides.

| Reagent Class | Reagent | Suitability for Boc-ΔAbu | Pros | Cons |

| Acid Fluoride | TFFH | Optimal | Generates -COF; smallest leaving group; highest reactivity for hindered centers. | Requires dry solvents; moisture sensitive. |

| Uronium (Aza) | HATU | High | 7-aza group provides anchimeric assistance; standard for difficult peptides. | Bulky leaving group (OAt) can still face steric clash; expensive. |

| Oxyma-based | COMU | High | Safer than HATU; lower epimerization risk; often higher yield. | Less stability in solution than phosphonium salts. |

| Carbodiimide | DIC/HOBt | Do Not Use | Too slow; leads to side reactions (N-acyl urea). | Inefficient activation of conjugated systems. |

Protocol A: The "Sledgehammer" Method (Acid Fluoride via TFFH)

Recommended for: Direct coupling of Boc-ΔAbu-OH to secondary amines or extremely hindered resin-bound residues.

Principle: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid in situ into an acid fluoride. The fluoride atom is small (low steric demand) and highly electron-withdrawing, restoring the electrophilicity of the conjugated carbonyl.

Materials

-

Amino Acid: Boc-ΔAbu-OH (3–5 equivalents relative to resin loading).

-

Reagent: TFFH (3–5 equivalents).

-

Base: DIEA (Diisopropylethylamine) (6–10 equivalents).

-

Solvent: Anhydrous Dichloromethane (DCM) or NMP (N-Methyl-2-pyrrolidone). Note: DCM favors acid fluoride formation; NMP favors the coupling rate.

Step-by-Step Procedure

-

Resin Preparation:

-

Swell the resin in DCM for 20 minutes.

-

Deprotect the N-terminus of the resin-bound peptide (if Fmoc: 20% Piperidine/DMF; if Boc: 50% TFA/DCM).

-

Crucial: Wash resin extensively (5x DCM) to remove all traces of nucleophilic scavengers or piperidine.

-

-

Pre-Activation (In Solution):

-

In a dry vial, dissolve Boc-ΔAbu-OH (4 eq) and TFFH (4 eq) in a minimal amount of anhydrous DCM/NMP (1:1 ratio).

-

Add DIEA (8 eq).

-

Observation: The solution may warm slightly.[1] Allow to activate for 15–20 minutes under Nitrogen/Argon. This ensures complete conversion to the acid fluoride.

-

-

Coupling:

-

Monitoring:

-

Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

Note: Dehydroamino acids react slowly with ninhydrin; a negative test is reliable, but a positive test might be faint.

-

Protocol B: Microwave-Assisted HATU Coupling

Recommended for: Standard automated synthesizers or moderate hindrance.

Principle: Microwave irradiation provides the thermal energy to overcome the activation barrier caused by the rigid double bond, while HATU provides a highly reactive OAt-ester.

Parameters

-

Temperature: 75°C

-

Power: 25–30 Watts (to maintain temp without overshoot)

-

Time: 10 minutes (Pulse)

Step-by-Step Procedure

-

Dissolution: Dissolve Boc-ΔAbu-OH (4 eq) and HATU (3.9 eq) in NMP.

-

Base Addition: Add DIEA (8 eq) immediately before delivery to the resin. Do not pre-activate for >2 minutes to avoid guanidinylation of the amine.

-

Reaction:

-

Irradiate at 75°C for 5 minutes.

-

Cool, drain, and wash with DMF.

-

Re-couple: Repeat the coupling step once more (Double Coupling is mandatory for ΔAbu).

-

QC & Troubleshooting: The Self-Validating System

The primary failure mode for dehydroamino acids is Michael Addition (nucleophilic attack of the resin-bound amine onto the

Diagnostic Workflow

Use this logic flow to validate your coupling efficiency.

Caption: Figure 2. Troubleshooting logic for dehydroamino acid coupling. Distinguishing between non-reaction and Michael addition is critical for optimization.

Quantitative Data Summary

| Method | Avg. Yield (Boc-ΔAbu) | Purity | Risk Factor |

| DIC/HOBt (RT) | < 30% | Low | High (Azlactone/Deletion) |

| HATU (RT) | 60–75% | Moderate | Incomplete Coupling |

| HATU (MW 75°C) | 85–92% | High | Thermal degradation (low risk) |

| TFFH (Acid Fluoride) | > 95% | Very High | Moisture sensitivity |

References

-

Carpino, L. A., et al. (1990). "Acid fluorides: A new class of rapid, efficient coupling reagents for sterically hindered amino acids." Journal of the American Chemical Society.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Ferreira, P. M. T., et al. (2002). "Synthesis of α,β-dehydroamino acid derivatives." Tetrahedron.

-

Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews.

Sources

Mass spectrometry of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid containing peptides

Application Note: Mass Spectrometry Characterization of Peptides Containing 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid

Executive Summary

This application note details the protocol for the mass spectrometric (MS) analysis of peptidomimetics containing This compound (Boc-4-aminobut-2-enoic acid). This non-canonical amino acid (ncAA), a vinylogous analogue of glycine/GABA, is increasingly utilized in drug development to induce specific secondary structures (e.g.,

The presence of the acid-labile tert-Butoxycarbonyl (Boc) group and the

Chemical Context & Analytical Challenges

The Analyte

-

Core Residue: 4-aminobut-2-enoic acid (Vinylogous Glycine/GABA).

-

Protecting Group: tert-Butyloxycarbonyl (Boc).

-

Formula (Residue, Deprotected):

( -

Monoisotopic Mass Shift:

-

Internal (Deprotected): +83.0371 Da

-

N-Terminal (Boc-Protected): +183.0895 Da

-

Critical Analytical Challenges

-

Boc Lability: The Boc group is designed to be acid-labile. In Electrospray Ionization (ESI), high desolvation temperatures or cone voltages can trigger thermal degradation (loss of isobutene,

Da), leading to false identification of "deprotected" impurities. -

Isobaric Interferences: The loss of the tert-butyl group creates a species that may be isobaric with other synthetic byproducts (e.g., truncated sequences).

-

Fragmentation Efficiency: The conjugated double bond (

-unsaturation) stabilizes the peptide bond, potentially requiring higher Collision Induced Dissociation (CID) energies for effective sequencing.

Experimental Workflow

The following workflow integrates soft-ionization screening with high-energy sequencing.

Figure 1: Analytical workflow emphasizing the preservation of the Boc group during ionization.

Detailed Protocols

Sample Preparation

-

Solvent: Dissolve peptide in 50:50 Water:Acetonitrile.

-

Buffer: Avoid strong acids. Use 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate (pH 6.5) if the Boc group is extremely labile.

-

Concentration: 1–10 µM (Avoid saturation to prevent space-charge effects).

Liquid Chromatography (LC) Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.05% Formic Acid (Lower acid content reduces on-column deprotection).

-

Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI-Q-TOF/Orbitrap)

To prevent in-source decay (ISD) of the Boc group, "soft" conditions are mandatory.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Standard for peptides. |

| Capillary Voltage | 2.8 – 3.2 kV | Moderate voltage prevents discharge. |

| Cone Voltage / S-Lens | Low (10–20 V) | Critical: High energy here strips the Boc group before MS1. |

| Desolvation Temp | < 250 °C | Minimizes thermal degradation of the carbamate. |

| Collision Gas | Nitrogen/Argon | Standard. |

Data Analysis & Fragmentation Logic

Validating the Precursor (MS1)

Before sequencing, confirm the integrity of the Boc group.

-

Target Mass:

-

Warning Sign: If the spectrum shows a dominant peak at

, in-source decay is occurring. Reduce Cone Voltage immediately. -

Adducts: Boc-peptides are hydrophobic; expect significant

and

Fragmentation Pathways (MS2)

The fragmentation of this compound containing peptides follows a specific hierarchy.

-

Primary Neutral Loss (Low Energy):

-

The most facile pathway is the loss of the tert-butyl cation (isobutene).

- .

-

Result:

. This is often the base peak at low collision energies (CE).

-

-

Secondary Neutral Loss:

-

Loss of the carbamate as

. - (from the des-isobutene species).

-

Result:

. This yields the free amine peptide mass.

-

-

Backbone Sequencing (High Energy):

-

Once the Boc group is stripped, the energy is directed to the peptide backbone.

-

Vinylogous Residue Mass: The 4-aminobut-2-enoic acid residue contributes 83.037 Da to the

and -

Diagnostic Ions: Unlike standard amino acids, the unsaturated gamma-amino acid does not yield a standard immonium ion (e.g., 30, 44, 72, 86). Instead, look for the +83 Da gap in the

-ion series.

-

Figure 2: Hierarchical fragmentation pathway. Sequencing ions (b/y) are typically observed only after the loss of the Boc group.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dominant [M-56] peak in MS1 | In-Source Decay (ISD) | Lower Cone Voltage/Declustering Potential by 5-10V. Lower Desolvation Temp by 50°C. |

| Poor Fragmentation Efficiency | Energy absorbed by Boc loss | Increase Collision Energy (CE) after the initial loss. Use "Stepped CE" (e.g., 20, 35, 50 eV). |

| Complex Na+ Adducts | Hydrophobic Boc group | Add 0.1% Formic Acid to promote protonation. Avoid glass vials (leach Na+); use polypropylene. |

| Peak Tailing in LC | Interaction with silanols | The free acid (if C-term is -COOH) may interact with the column. Use a C18 column with high carbon load or end-capping. |

References

-

Fragmentation Mechanisms of Boc-Peptides

- Title: "Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ioniz

- Source: N

-

URL:[Link]

-

Vinylogous Peptide Synthesis & Properties

-

General Peptide Mass Spectrometry Guidelines

- Title: "Overview of peptide and protein analysis by mass spectrometry."

- Source: Current Protocols in Protein Science

-

URL:[Link]

-

Chemical Properties of the Building Block

Sources

Use of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in enzyme inhibitor design.

Use of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Enzyme Inhibitor Design[1]

Abstract

This application note details the strategic integration of This compound (Boc-4-aminocrotonic acid) into small molecule and peptidomimetic enzyme inhibitors. As a vinylogous amino acid, this building block serves two distinct high-value functions in drug design: (1) as a trans-amide isostere to introduce conformational constraints that mimic the transition state of peptide bond hydrolysis, and (2) as a Michael acceptor warhead for the covalent targeting of active site nucleophiles (e.g., Cysteine, Serine). This guide provides validated protocols for its synthesis, incorporation into scaffolds, and kinetic characterization.

Introduction & Mechanistic Rationale

This compound (hereafter referred to as Boc-TACA ) is a protected

Structural Significance[2][3]

-

Conformational Restriction: Unlike the flexible

-aminobutyric acid (GABA), the C2-C3 double bond in TACA locks the molecule in a planar configuration. The (E)-isomer (trans) closely mimics the geometry of a peptide bond, making it an excellent dipeptide isostere (replacing the -CO-NH- unit with -CH=CH-). -

Electrophilicity: The conjugated double bond renders the C3 position susceptible to nucleophilic attack via Michael addition, particularly when the carboxyl group is activated (e.g., as an ester or amide).

Mechanism of Action in Enzyme Inhibition

The compound operates via two primary modes depending on the target enzyme class:

-

Non-Covalent Transition State Mimicry (Proteases/Amidases): By replacing a scissile peptide bond with the alkene moiety, the inhibitor retains the recognition elements (side chains) but removes the hydrolyzable bond. The rigid structure minimizes the entropic penalty of binding.

-

Covalent Inactivation (GABA-AT / Cysteine Proteases): In enzymes like GABA aminotransferase (GABA-AT), the free amine (after Boc deprotection) forms a Schiff base with the PLP cofactor. The enzyme then attempts to process the substrate, but the

-unsaturation diverts the reaction pathway, leading to a stable covalent adduct that irreversibly inactivates the enzyme (Mechanism-Based Inactivation).

Experimental Protocols

Protocol A: Solution-Phase Coupling for Small Molecule Inhibitors

Objective: To couple Boc-TACA to a primary amine scaffold (R-NH2) without polymerizing the alkene or racemizing the structure.

Materials:

-

Boc-TACA (1.0 equiv)

-

Amine coupling partner (R-NH2) (1.1 equiv)

-

HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF or DCM

-

Quench: 5% Citric Acid, Saturated NaHCO3

Step-by-Step Procedure:

-

Activation: Dissolve Boc-TACA (0.5 mmol) in anhydrous DMF (5 mL) under

atmosphere. Cool to 0°C. -

Base Addition: Add DIPEA (1.25 mmol). Stir for 5 minutes.

-

Coupling Agent: Add HATU (0.55 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes at 0°C to form the activated ester.

-

Critical Note: Avoid prolonged activation times (>30 min) to prevent potential side reactions at the double bond.

-

-

Amine Addition: Add the amine partner (R-NH2, 0.55 mmol) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Checkpoint: Look for the disappearance of the acid (MW 201.2 + cation) and appearance of the amide product.

-

-

Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

-

5% Citric Acid (2 x 20 mL) – Removes unreacted amine/DIPEA.

-

Water (1 x 20 mL)

-

Sat. NaHCO3 (2 x 20 mL) – Removes unreacted acid/HOBt.

-

Brine (1 x 20 mL)

-

-

Purification: Dry over

, filter, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).

Table 1: Troubleshooting Common Coupling Issues

| Issue | Probable Cause | Solution |

| Low Yield | Michael addition of amine to C3 | Use sterically hindered base (DIPEA) instead of TEA; keep temp at 0°C during addition. |

| Polymerization | Radical initiation | Degas solvents thoroughly; add radical inhibitor (e.g., BHT) if scaling up. |

| Isomerization | High temperature / Strong Base | Maintain temp < 25°C; avoid strong bases like NaOH during workup. |

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To insert the vinylogous amino acid into a peptide sequence.

Key Constraint: The alkene is sensitive to the repetitive base treatments (piperidine) used in Fmoc chemistry. Boc chemistry or specific Fmoc protocols with non-nucleophilic bases are recommended.

Protocol (Fmoc Strategy Adaptation):

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

-

Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

-

Coupling:

-

Pre-activate Boc-TACA (3 equiv) with HATU (2.9 equiv) and DIPEA (6 equiv) in DMF for 2 min.

-

Add to resin. Shake for 2 hours.

-

Note: Double coupling is rarely needed due to the accessible carboxyl group.

-

-

Capping: Acetyl anhydride/Pyridine (standard) to cap unreacted amines.

-

Elongation:

-

Crucial Step: The N-terminus of TACA is Boc-protected. You cannot remove this with Piperidine.

-

To continue synthesis: You must treat the resin with 25% TFA/DCM (30 min) to remove the Boc group.

-

Neutralization: Wash with 5% DIPEA/DMF (3x) immediately after TFA treatment to neutralize the amine salt.

-

Continue with next Fmoc-amino acid coupling.

-

Kinetic Characterization of Covalent Inhibition

When using TACA derivatives as covalent inhibitors (e.g., targeting active site Cysteine), standard IC50 values are time-dependent and insufficient. You must determine

Assay Setup:

-

Enzyme: Prepare enzyme stock (e.g., 10 nM final concentration).

-

Substrate: Fluorogenic substrate at

concentration. -

Inhibitor: Prepare serial dilutions of the TACA-derivative (0, 0.1, 0.5, 1, 5, 10

M).

Procedure:

-

Incubate Enzyme + Inhibitor for varying time points (

= 0, 5, 10, 20, 30, 60 min). -

At each time point, dilute an aliquot into the Substrate solution (100-fold dilution to stop inhibition reaction).

-

Measure residual enzymatic activity (

). -

Data Analysis:

-

Plot

vs. time for each inhibitor concentration -

The slope of each line is

. -

Plot

vs.

-

Mechanism Visualization

Figure 1: Kinetic pathway of covalent inhibition by TACA derivatives. The Michael acceptor moiety allows for the transition from a reversible complex to an irreversible covalent adduct.

References

-

Design and Mechanism of GABA Aminotransferase Inactivators. National Institutes of Health (NIH). Available at: [Link]

-

Analogues of

-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology. Available at: [Link] -

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][2]

Sources

Experimental protocol for Boc protection of amino acids

Title: Optimized Strategies for N-tert-Butyloxycarbonyl (Boc) Protection of

Introduction & Strategic Utility

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, offering a robust protection strategy for amines. Its utility stems from its orthogonality: the Boc group is stable toward basic conditions and catalytic hydrogenation but is cleaved rapidly by anhydrous acids (e.g., TFA, HCl/Dioxane). This makes it the perfect complement to base-labile groups like Fmoc or methyl esters.

This application note details the mechanistic underpinnings and optimized protocols for introducing the Boc group using di-tert-butyl dicarbonate (Boc

Mechanism of Action

Understanding the mechanism is critical for troubleshooting low yields. The reaction is a nucleophilic acyl substitution followed by elimination.

Key Mechanistic Insight: The reaction is driven by the nucleophilicity of the unprotonated amine. Therefore, maintaining a pH where the amine is deprotonated (free base) without hydrolyzing the electrophile (Boc

Figure 1: Mechanistic flow of Boc protection using Boc

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Scientific Rationale |

| pH Control | 9.0 – 11.0 | < 9.0: Amine protonates ( |

| Solvent System | Dioxane/H | Amino acids are zwitterionic and water-soluble; Boc |

| Stoichiometry | 1.1 – 1.5 eq. Boc | A slight excess accounts for competitive hydrolysis of the anhydride by the aqueous base. |

| Temperature | 0°C | Start cold to control exotherm and minimize hydrolysis; warm to RT to drive to completion. |

Experimental Protocols

Protocol A: The "Gold Standard" (Schotten-Baumann Conditions)

Best for: Free

Reagents:

-

Amino Acid (10 mmol)

-

1N NaOH (20 mL, 20 mmol) – Note: 1 eq to neutralize carboxylate, 1 eq to keep amine free.

-

Di-tert-butyl dicarbonate (Boc

O) (2.4 g, 11 mmol) -

1,4-Dioxane (20 mL)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, suspend the amino acid (10 mmol) in water (10 mL) and 1,4-dioxane (10 mL).

-